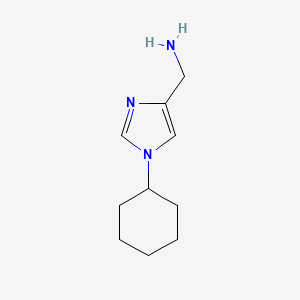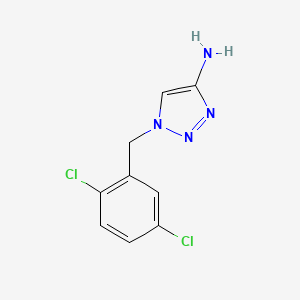
1-(2,5-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dichlorobenzyl group attached to the triazole ring, making it a unique and interesting molecule for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine typically involves the reaction of 2,5-dichlorobenzyl chloride with sodium azide to form 2,5-dichlorobenzyl azide. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargylamine to yield the desired triazole compound. The reaction conditions usually involve the use of a copper catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate, under mild conditions (room temperature to 60°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-(2,5-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infections and cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the dichlorobenzyl group can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. These interactions result in the compound’s antimicrobial, antifungal, and anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine
- 1-(3,5-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine
- 1-(2,5-Dichlorophenyl)-1h-1,2,3-triazol-4-amine
Uniqueness
1-(2,5-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine is unique due to the specific positioning of the dichlorobenzyl group, which influences its chemical reactivity and biological activity. The presence of chlorine atoms at the 2 and 5 positions of the benzyl group enhances its hydrophobic interactions and increases its potency as an antimicrobial and antifungal agent compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H8Cl2N4 |
|---|---|
Peso molecular |
243.09 g/mol |
Nombre IUPAC |
1-[(2,5-dichlorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H8Cl2N4/c10-7-1-2-8(11)6(3-7)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2 |
Clave InChI |
WFLYUXISVLPXCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CN2C=C(N=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



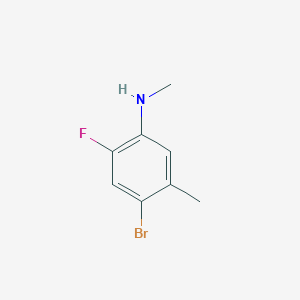
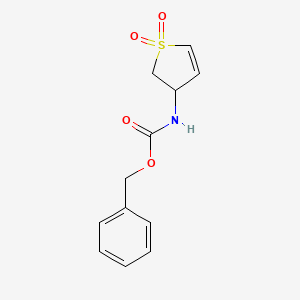
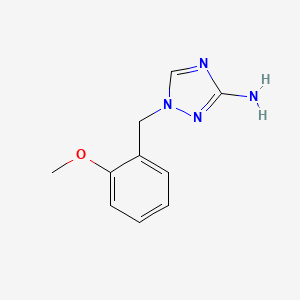
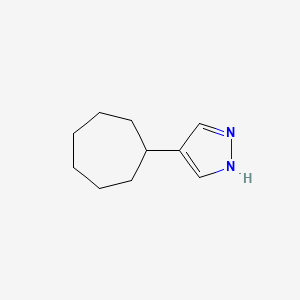
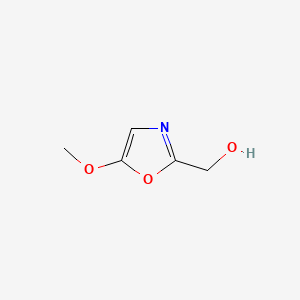

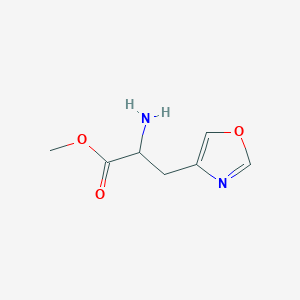
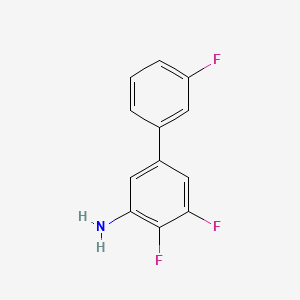
![Bicyclo[2.2.2]octane-1,4-dicarbaldehyde](/img/structure/B13482054.png)
![2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindolin-5-yl]acetamide](/img/structure/B13482057.png)
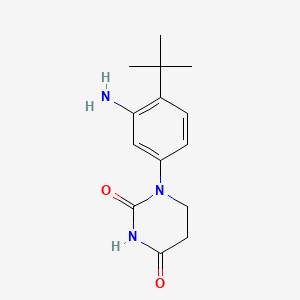
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B13482073.png)
